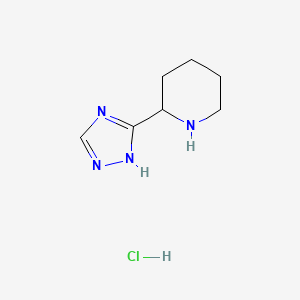
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, and nucleophiles like amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
1855890-01-5 |
|---|---|
分子式 |
C14H17ClFN3O4S |
分子量 |
377.8 |
IUPAC名 |
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H17ClFN3O4S/c1-5-19-14(16)13(8(2)17-19)24(20,21)18-10-6-9(15)11(22-3)7-12(10)23-4/h6-7,18H,5H2,1-4H3 |
InChIキー |
JSEILEXRYHYWKP-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl)F |
正規SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)
![1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride](/img/structure/B1653400.png)
![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1653401.png)


![Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate](/img/structure/B1653407.png)
